2-chloro-N-methyl-N-(oxan-4-yl)propanamide
Overview
Description
2-chloro-N-methyl-N-(oxan-4-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a methyl group, and an oxan-4-yl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-(oxan-4-yl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropropanoyl chloride with N-methyl-N-(oxan-4-yl)amine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-N-(oxan-4-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or borane.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride) in an inert solvent (e.g., diethyl ether) under anhydrous conditions.
Oxidation: Oxidizing agents (e.g., potassium permanganate) in aqueous or organic solvents under controlled temperature conditions.
Major Products
Substitution: Formation of N-substituted amides.
Reduction: Formation of N-methyl-N-(oxan-4-yl)propanamine.
Oxidation: Formation of 2-chloropropanoic acid derivatives.
Scientific Research Applications
2-chloro-N-methyl-N-(oxan-4-yl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-(oxan-4-yl)propanamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-methylpropanamide: Similar structure but lacks the oxan-4-yl group.
2-chloro-N,N-dimethylpropanamide: Contains an additional methyl group on the nitrogen atom.
2-chloro-N,N-dimethylethylamine: Similar chloro and methyl groups but different overall structure.
Uniqueness
2-chloro-N-methyl-N-(oxan-4-yl)propanamide is unique due to the presence of the oxan-4-yl group, which can impart distinct chemical and biological properties compared to other similar compounds. This structural feature may influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-methyl-N-(oxan-4-yl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-7(10)9(12)11(2)8-3-5-13-6-4-8/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMOTFZRCKOLHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCOCC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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